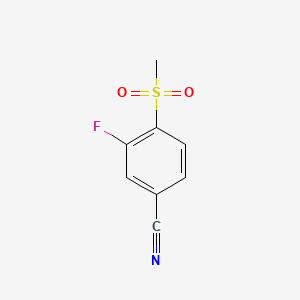

3-Fluoro-4-(methylsulfonyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGBJSGRIDYZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672896 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185946-05-8 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4 Methylsulfonyl Benzonitrile

Retrosynthetic Analysis and Key Disconnections

The synthesis of 3-Fluoro-4-(methylsulfonyl)benzonitrile can be approached through several retrosynthetic disconnections. The primary strategies involve forming the carbon-sulfur bond, the carbon-fluorine bond, or constructing the aromatic ring with the desired substituents already in place or in the form of their precursors.

Key retrosynthetic disconnections are:

C-S Bond Disconnection: This is a common strategy that involves the introduction of the methylsulfonyl group onto a pre-existing fluorinated benzonitrile (B105546) scaffold. The precursor would be a 3-fluorobenzonitrile (B1294923) derivative, which is then subjected to a sulfonylation reaction.

C-F Bond Disconnection: This approach starts with a 4-(methylsulfonyl)benzonitrile (B1297823) intermediate and introduces the fluorine atom at the C-3 position. This can be challenging due to the directing effects of the existing substituents but can be achieved through electrophilic fluorination.

C-CN Bond Disconnection: Another viable route begins with a 1-fluoro-2-(methylsulfonyl)benzene derivative that is subsequently converted to the benzonitrile. This often involves multi-step processes such as bromination followed by cyanation. For instance, a common method for preparing benzonitriles involves the reaction of a bromo-substituted precursor with copper cyanide.

A prevalent synthetic pathway involves the reaction of a difluoro-substituted benzene (B151609) with a nucleophile to introduce the methylsulfonyl group, followed by a subsequent reaction to install the nitrile group. For example, 1,2-difluoro-4-(methylsulfonyl)benzene can serve as a key intermediate. google.com

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of this compound heavily relies on the efficient preparation of key fluorinated and methylsulfonyl-substituted aromatic intermediates.

The synthesis of fluorinated benzonitriles can be achieved through various methods, including halogen exchange reactions and multi-step syntheses from readily available starting materials.

Halogen Exchange (Halex) Reaction: A common method for producing fluorobenzonitriles is through the fluorination of corresponding chlorobenzonitriles. For example, 4-Fluorobenzonitrile can be prepared from 4-chlorobenzonitrile using potassium fluoride (B91410) in a non-polar solvent like 1,3-dimethyl-2-imidazolidone (DMI) at high temperatures. researchgate.net The use of aprotic polar solvents such as sulfolane is also reported. google.com

From Substituted Anilines: A multi-step synthesis starting from a substituted aniline (B41778) is another route. For example, 3-fluoro-4-trifluoromethylbenzonitrile can be synthesized from ortho-fluoro benzotrifluoride (B45747) through nitration, reduction to an aniline, bromination, and finally a cyanation reaction to replace the bromine. patsnap.com

From Difluoro Intermediates: Syntheses can also proceed from difluorinated precursors. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, for instance, is synthesized from 3,4-difluorobenzonitrile (B1296988) and hydroquinone in the presence of a base. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Chlorobenzonitrile | Potassium Fluoride, DMI | 4-Fluorobenzonitrile | 89.5% | researchgate.net |

| 4-Bromo-2-fluorophenol | Copper Cyanide, NMP | 3-Fluoro-4-hydroxybenzonitrile | 72.1% | benchchem.com |

| 3,4-Difluorobenzonitrile | Hydroquinone, NaOH, DMSO | 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile | 86% | nih.gov |

| Methyl 2-(4-cyano-2-fluorophenyl)acetate | Calcium Chloride, Water, DMA | 3-Fluoro-4-methylbenzonitrile (B68015) | 89.0% | chemicalbook.com |

This table is interactive. Users can sort and filter the data.

The methylsulfonyl group is a key functional group in many pharmaceutical compounds due to its chemical stability and ability to improve solubility. namiki-s.co.jp Its introduction into an aromatic ring can be accomplished through several methods.

Oxidation of Sulfides: A common route to aryl sulfones is the oxidation of the corresponding aryl sulfide.

From Sulfonyl Chlorides: 4-Methylsulfonyl toluene can be synthesized from 4-toluene sulfonyl chloride via a reduction reaction with sodium sulfite (B76179) to form sodium 4-methyl benzene sulfinate, followed by a methylation reaction. google.com

Friedel-Crafts Sulfonylation: Direct sulfonylation of an aromatic ring can be achieved using a Friedel-Crafts reaction. For instance, 1,2-difluoro-4-(methylsulfonyl)benzene can be prepared by reacting 1,2-difluorobenzene with methanesulfonic anhydride, which is formed in situ from methanesulfonic acid and a dehydrating agent like thionyl chloride. google.com This reaction is often catalyzed by a strong acid such as trifluoromethanesulfonic acid. google.com

| Precursor | Reagents | Intermediate/Product | Catalyst | Reference |

| 1,2-Difluorobenzene | Methanesulfonic acid, Thionyl chloride | 1,2-Difluoro-4-(methylsulfonyl)benzene | Trifluoromethanesulfonic acid | google.com |

| 4-Toluene sulfonyl chloride | Sodium sulfite, then Chloromethane (B1201357) | 4-Methylsulfonyl toluene | None specified | google.com |

This table is interactive. Users can sort and filter the data.

Direct Synthesis Approaches

Direct synthesis methods aim to introduce the key functional groups onto a scaffold that already possesses some of the desired structural features.

Electrophilic fluorination is a method for forming carbon-fluorine bonds by reacting a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly used as they are generally safer and easier to handle than elemental fluorine. wikipedia.orgresearchgate.net

N-F Reagents: Commercially available N-F reagents include Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgresearchgate.net These reagents offer a range of fluorinating powers. researchgate.net

Mechanism: The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org

Application: While highly efficient for many substrates, the direct electrophilic fluorination of a pre-formed 4-(methylsulfonyl)benzonitrile can be challenging. The strong electron-withdrawing nature of the nitrile and methylsulfonyl groups deactivates the aromatic ring towards electrophilic attack. However, this strategy remains a potential route, particularly for substrates with activating groups or through the use of organometallic intermediates.

The introduction of a sulfonyl group onto an aromatic ring is a fundamental transformation in organic synthesis. chem-station.com

Friedel-Crafts Reaction: As mentioned previously, a Friedel-Crafts reaction can be employed to directly install a methylsulfonyl group. A simplified process for the synthesis of 1-substituted-2-fluoro-4-methylsulfonylphenyl compounds has been developed using this approach. google.com The reaction involves mixing methanesulfonic acid with a dehydrating agent to form methanesulfonic anhydride, which then reacts with the aromatic substrate in the presence of a catalyst like trifluoromethanesulfonic acid. google.com

From Sulfonamides: While not a direct sulfonylation to form a C-SO2CH3 bond, the synthesis of sulfonamides is a related and important reaction. Sulfonamides can be formed by reacting a primary or secondary amine with a sulfonyl chloride. mdpi.com Desulfonylation reactions can then be used to remove the sulfonyl group if it is serving as a protecting group or an activating group. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Routes for Benzonitrile Formation

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the introduction of the nitrile group onto an aromatic ring. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. In the context of this compound synthesis, an SNAr approach would typically involve the displacement of a suitable leaving group, such as a halide, by a cyanide nucleophile.

For instance, a plausible synthetic precursor would be a di-halogenated benzene derivative bearing a methylsulfonyl group. The strong electron-withdrawing nature of the methylsulfonyl group at the para position, coupled with the electronegativity of the fluorine atom at the meta position, activates the aromatic ring towards nucleophilic attack. The reaction of such a substrate with a cyanide source, like sodium or potassium cyanide, in a polar aprotic solvent such as DMSO or DMF at elevated temperatures, would facilitate the substitution of one of the halogens with a cyano group. The regioselectivity of this substitution is governed by the relative activation of the positions on the aromatic ring.

A notable example of a similar transformation involves the reaction of 3,4-difluorobenzonitrile with a nucleophile, where one of the fluorine atoms is displaced. nih.gov While not a direct synthesis of the target molecule, this illustrates the feasibility of SNAr reactions on fluorinated benzonitriles.

Advanced Synthetic Techniques and Reaction Optimization

To enhance efficiency, yield, and sustainability, modern organic synthesis increasingly relies on advanced techniques. These methods offer significant advantages over traditional synthetic protocols, including milder reaction conditions, shorter reaction times, and improved selectivity.

Catalytic Methods in Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of a cyano group. The cyanation of aryl halides or triflates is a well-established method for the synthesis of benzonitriles. organic-chemistry.orgnih.govnih.gov This approach offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.

In a typical palladium-catalyzed cyanation, an aryl halide (e.g., bromide or chloride) or an aryl triflate is reacted with a cyanide source, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. For the synthesis of this compound, a precursor such as 1-bromo-3-fluoro-4-(methylsulfonyl)benzene could be subjected to these conditions. The use of modern catalyst systems allows these reactions to proceed at lower temperatures and with lower catalyst loadings. organic-chemistry.org

A case study on palladium-catalyzed cyanation of various aryl halides and pseudohalides highlighted that aryl nonaflates and pentafluorobenzenesulfonates can be effective substrates under mild conditions. thieme-connect.de

| Catalyst System | Cyanide Source | Substrate Type | Typical Conditions | Reference |

| Pd(OAc)2 / Ligand | K4[Fe(CN)6]·3H2O | Aryl Halides | DMA, 120 °C | thieme-connect.de |

| Palladacycle Precatalyst | K4[Fe(CN)6]·3H2O | (Hetero)aryl Chlorides/Bromides | t-AmOH/H2O, 110 °C | nih.gov |

| [(allyl)PdCl]2 / DPEphos | K4[Fe(CN)6] | Aryl Imidazolylsulfonates | MeCN/H2O, 75 °C | organic-chemistry.org |

| Pd(PPh3)4 | Zn(CN)2 | Aryl Halides/Triflates | Aqueous Media, rt - 40 °C | organic-chemistry.org |

Beyond palladium, other transition metals play a significant role in catalytic organic synthesis. nih.govmdpi.comnih.govcore.ac.uk For instance, copper-catalyzed cyanation reactions, often referred to as the Rosenmund-von Braun reaction, have been a mainstay for the synthesis of aryl nitriles. prepchem.com These reactions typically involve the use of copper(I) cyanide and an aryl halide at high temperatures. While effective, these conditions can be harsh. Modern advancements have led to the development of catalytic versions with improved functional group tolerance.

The choice of transition metal catalyst can influence the reactivity and selectivity of the cyanation reaction. For a substrate like 3-fluoro-4-(methylsulfonyl)halobenzene, the electronic properties of the starting material would guide the selection of the most appropriate catalytic system.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. researchgate.netmdpi.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. This technology is particularly beneficial for reactions that require high temperatures, such as some cyanation reactions.

The application of microwave heating to palladium-catalyzed cyanations has been shown to be effective. For instance, the synthesis of various benzimidazole derivatives has been successfully achieved using microwave irradiation, demonstrating the versatility of this technique for heterocyclic synthesis. researchgate.net While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the general principles suggest that it would be a viable and efficient method. A potential approach would involve heating a mixture of a suitable precursor, a cyanide source, and a palladium catalyst in a sealed vessel under microwave irradiation.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. allfordrugs.comnih.govmdpi.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

The synthesis of organic compounds, including active pharmaceutical ingredients, has been successfully demonstrated using continuous flow setups. allfordrugs.comnih.gov For the synthesis of nitriles, flow chemistry can be particularly advantageous, especially when dealing with hazardous reagents like cyanides. The small reactor volumes inherent in flow systems minimize the risk associated with handling large quantities of toxic materials. A continuous flow process for the synthesis of this compound would likely involve pumping a solution of the starting material and the cyanide source through a heated reactor containing a packed-bed catalyst. This approach would allow for a safe, efficient, and scalable production of the target compound.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in pharmaceutical and chemical manufacturing aims to reduce the environmental impact of synthetic processes. instituteofsustainabilitystudies.com This involves designing routes that minimize waste, use less hazardous chemicals, reduce energy consumption, and improve efficiency. msu.edu

Traditional synthetic methods for compounds like this compound often rely on hazardous solvents and stoichiometric reagents, generating significant waste. sruc.ac.uk For example, cyanation reactions to introduce the nitrile group have historically used toxic cyanide salts like copper(I) cyanide in high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). prepchem.com

Modern, greener approaches focus on several key areas:

Safer Solvents: Replacing hazardous solvents with more benign alternatives is a core principle. instituteofsustainabilitystudies.com Research has focused on using greener solvents like 2-MeTHF (2-methyltetrahydrofuran), which is derived from renewable resources, or even water where possible. mdpi.com

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste, as the catalyst is used in small amounts and can be recycled. msu.edu For example, palladium-catalyzed cyanation reactions can offer a more efficient alternative to traditional methods.

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.com

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is a key goal. msu.edu This minimizes the formation of by-products and waste.

The following table provides a conceptual comparison between a traditional and a greener synthetic approach for a key transformation in the synthesis of a substituted benzonitrile.

| Feature | Traditional Route (e.g., Rosenmund-von Braun Reaction) | Greener Alternative (e.g., Microwave-Assisted Catalytic Route) |

| Solvent | NMP, DMF (toxic, high boiling point) | 2-MeTHF, Cyclopentyl methyl ether (CPME) (safer, bio-based alternatives) mdpi.com |

| Cyanide Source | CuCN (stoichiometric, toxic metal waste) prepchem.com | K₄[Fe(CN)₆] or Zn(CN)₂ (less toxic, used with a catalyst) |

| Catalyst | None (stoichiometric reagent) | Palladium or Copper catalyst (used in small, recyclable amounts) |

| Energy Input | Conventional heating for extended periods (e.g., >5 hours) | Microwave irradiation for shorter durations (e.g., 30 minutes) mdpi.com |

| Waste Profile | High E-Factor (significant solvent and metal waste) | Lower E-Factor (reduced solvent use, recyclable catalyst) |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible. sruc.ac.uk

Chemical Reactivity and Transformation Chemistry of 3 Fluoro 4 Methylsulfonyl Benzonitrile

Reactions Involving the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations, including reduction, nucleophilic addition, and conversion into heterocyclic systems.

The reduction of the nitrile group to a primary amine (a benzylamine (B48309) derivative) is a fundamental transformation. This reaction can be accomplished using several standard reducing agents. Catalytic hydrogenation, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, is a common method. Chemical reducing agents such as Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether are also highly effective.

Given the structure of 3-Fluoro-4-(methylsulfonyl)benzonitrile, the choice of reducing agent must consider the stability of the other functional groups. While catalytic hydrogenation is generally mild towards fluoro and sulfonyl groups, stronger hydrides like LiAlH₄ can sometimes lead to side reactions, although they are typically compatible. The resulting 3-fluoro-4-(methylsulfonyl)benzylamine is a valuable intermediate for further derivatization, for instance, in the synthesis of pharmaceutical and agrochemical compounds. A patent for a related compound, 3-trifluoromethyl-4-fluoronitrobenzene, describes reduction to the corresponding aniline (B41778) using agents like iron in the presence of an acid or ammonium (B1175870) chloride, or catalytic hydrogenation, highlighting common industrial practices for reducing functional groups on such substituted rings. google.com

Table 1: Illustrative Reduction Conditions for Aromatic Nitriles

| Reagent | Catalyst/Solvent | Product | Typical Conditions |

|---|---|---|---|

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) / Ethanol | Primary Amine | Room temperature to 50°C, 1-50 atm H₂ |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Primary Amine | 0°C to reflux, followed by aqueous workup |

This table represents general conditions for nitrile reduction and may require optimization for this compound.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into other important functional groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and, upon further reaction, a carboxylic acid. The strong electron-withdrawing nature of the sulfonyl and fluoro groups can influence the rate of this hydrolysis.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form an intermediate imine salt, which upon acidic workup yields a ketone. This provides a route to introduce a new carbon-carbon bond at this position.

These transformations significantly expand the synthetic utility of the parent molecule, allowing for the introduction of carbonyl-containing functionalities.

The nitrile group is an excellent precursor for the synthesis of nitrogen-containing heterocycles, most notably tetrazoles.

Tetrazole Formation: Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. youtube.com The synthesis of a 5-substituted-1H-tetrazole from a nitrile is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, commonly sodium azide (NaN₃). The reaction is often catalyzed by a Lewis acid or a proton source, such as ammonium chloride, and is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF). youtube.com The reaction proceeds by activation of the nitrile, followed by nucleophilic attack of the azide anion and subsequent ring closure to form the stable, aromatic tetrazole ring. youtube.com This method is generally high-yielding and tolerant of various functional groups.

Amide Formation: As mentioned, partial hydrolysis of the nitrile leads to the formation of the corresponding amide, 3-fluoro-4-(methylsulfonyl)benzamide. This can be achieved using controlled conditions, for example, with acids like sulfuric acid in water or using reagents like hydrogen peroxide under basic conditions.

Reactions Involving the Fluoro Group

The fluorine atom on the aromatic ring is significantly activated towards nucleophilic aromatic substitution due to the powerful electron-withdrawing effects of the para-sulfonyl group and the meta-nitrile group.

Nucleophilic aromatic substitution (SNAr) is a key reaction for this compound. The generally accepted mechanism is a two-step addition-elimination process. libretexts.org

Addition Step: A nucleophile attacks the carbon atom bearing the fluorine atom. This carbon is highly electrophilic due to the inductive withdrawal of the fluorine and, more importantly, the resonance-withdrawing effect of the para-sulfonyl group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing sulfonyl and nitrile groups, which stabilizes it and facilitates its formation.

Elimination Step: The aromaticity is restored by the expulsion of the leaving group, which in this case is the fluoride (B91410) ion. Fluorine is an excellent leaving group in SNAr reactions on activated rings, often showing higher reactivity than other halogens like chlorine or bromine. nih.gov

A wide variety of nucleophiles can be used to displace the fluorine atom, including:

O-Nucleophiles: Hydroxides (to form phenols), alkoxides (to form ethers), and phenoxides.

N-Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines (to form anilines).

S-Nucleophiles: Thiolates (to form thioethers).

This reactivity makes this compound a valuable building block for introducing a substituted phenylsulfonyl moiety into a target molecule.

Table 2: Examples of SNAr Reactions on Activated Fluoroarenes

| Nucleophile | Product Type | Typical Conditions | Reference Principle |

|---|---|---|---|

| Ammonia (NH₃) | Aniline | DMSO, heat | chemistrysteps.com |

| Methylamine (CH₃NH₂) | N-Methylaniline | Aprotic solvent (e.g., DMF, DMSO) | uni.lu |

| Sodium Methoxide (NaOCH₃) | Anisole (Methoxyarene) | Methanol or aprotic solvent | libretexts.org |

This table illustrates the types of transformations possible via SNAr, based on general principles and reactions of similar compounds.

The fluorine atom plays a critical role in modulating the reactivity of the aromatic ring. While the C-F bond is the strongest single bond to carbon, its presence on an aromatic ring activated by electron-withdrawing groups makes it a surprisingly good leaving group in SNAr reactions. nih.gov

The primary influence of fluorine is its strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bond, increasing the electrophilicity of the carbon to which it is attached and making it a prime target for nucleophilic attack. nih.gov This activation is significantly amplified by the strong resonance-withdrawing (-M effect) of the para-sulfonyl group, which effectively stabilizes the negative charge of the Meisenheimer intermediate. The combination of these electronic factors makes the SNAr reaction a highly favorable pathway for the chemical transformation of this compound.

Transformations of the Methylsulfonyl Moiety

The methylsulfonyl group (-SO₂CH₃) is a key functional group that significantly impacts the electronic properties of the aromatic ring. Its transformations are central to the derivatization of this compound.

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), making it generally resistant to further oxidation under standard conditions. However, the synthesis of aryl methyl sulfones often proceeds through the oxidation of the corresponding aryl methyl sulfide. For instance, a common route to aryl sulfones is the oxidation of a methylthio (-SCH₃) precursor. nih.govorganic-chemistry.org This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). nih.gov

While the sulfonyl group itself is robust, the methyl group attached to it can potentially undergo oxidation under very harsh conditions, though this is not a common transformation. The primary relevance of oxidation chemistry to the sulfonyl moiety of this compound lies in its formation from a thioether precursor. acs.org Copper-catalyzed aerobic oxidation represents a modern approach to forming aryl methyl sulfones from aryl halides and dimethyl sulfoxide (B87167) (DMSO), highlighting the cleavage and formation of C-S bonds as key steps. rsc.org

Table 1: Common Oxidation Reactions for the Synthesis of Aryl Methyl Sulfones

| Precursor Functional Group | Oxidizing Agent(s) | Product Functional Group |

|---|---|---|

| Methylthio (-SCH₃) | H₂O₂, mCPBA | Methylsulfonyl (-SO₂CH₃) |

The methylsulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This strong inductive and resonance effect significantly reduces the electron density of the aromatic ring. libretexts.org Consequently, the ring is "activated" towards nucleophilic aromatic substitution (SNAr) and "deactivated" towards electrophilic aromatic substitution (EAS). libretexts.orgwikipedia.org

In the context of this compound, the methylsulfonyl group, being para to the fluorine atom, strongly enhances the susceptibility of the C-F bond to nucleophilic attack. masterorganicchemistry.com The negative charge of the intermediate Meisenheimer complex formed during an SNAr reaction is stabilized by delocalization onto the sulfonyl group. libretexts.org This activation makes the fluorine atom a viable leaving group in SNAr reactions. masterorganicchemistry.comyoutube.com While the sulfonyl group itself can act as a leaving group in some contexts, particularly when attached to highly activated systems like pyrimidines, in this molecule its primary role is to activate the fluorine atom for displacement. rsc.org

Aromatic Ring Functionalization and Derivatization

The functionalization of the benzonitrile (B105546) core is a key strategy for creating analogues. The substitution pattern is governed by the directing effects of the existing substituents.

Electrophilic aromatic substitution on the this compound ring is challenging due to the presence of three deactivating groups: fluoro (weakly deactivating), cyano (strongly deactivating), and methylsulfonyl (strongly deactivating). libretexts.orgyoutube.com The regioselectivity of any potential EAS reaction would be determined by the competing directing effects of these groups.

Fluorine: Ortho, para-director.

Cyano group: Meta-director.

Methylsulfonyl group: Meta-director.

The positions on the ring are influenced as follows:

C2: Ortho to fluorine, meta to the cyano group, and ortho to the sulfonyl group.

C5: Meta to fluorine, ortho to the cyano group, and meta to the sulfonyl group.

C6: Para to fluorine and meta to the sulfonyl group.

Given that the cyano and methylsulfonyl groups are strong meta-directors and deactivators, and fluorine is an ortho, para-directing deactivator, substitution is generally disfavored. If a reaction were to occur under forcing conditions, the incoming electrophile would likely be directed to the position least deactivated, which is often a complex outcome of the combined inductive and resonance effects. Typically, the position meta to the strongest deactivating groups is favored. youtube.com

The fluorine atom at the C3 position, activated by the para-sulfonyl group, is a suitable site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govnih.gov The use of bulky, electron-rich phosphine (B1218219) ligands has made the coupling of traditionally less reactive aryl chlorides and even aryl fluorides more common. nih.govspringernature.com A potential reaction would be:

this compound + R-B(OH)₂ → 3-R-4-(methylsulfonyl)benzonitrile + HBF(OH)₂

Buchwald-Hartwig Amination: This reaction allows for the formation of aryl amines from aryl halides. wikipedia.org this compound could be coupled with primary or secondary amines using a palladium catalyst and a strong base. nih.govorgsyn.orgresearchgate.net This provides a direct route to 3-amino derivatives. berkeley.edu A general scheme is:

this compound + R¹R²NH → 3-(R¹R²N)-4-(methylsulfonyl)benzonitrile + HF

Generation of Chemically Relevant Analogues and Derivatives

Several chemically relevant analogues of this compound can be synthesized by targeting its functional groups.

Table 2: Synthesis of Analogues via Functional Group Transformation

| Starting Material | Reagent(s) and Conditions | Product | Transformation | Reference(s) |

|---|---|---|---|---|

| This compound | NH₃ or amine source, Pd catalyst (Buchwald-Hartwig) | 3-Amino-4-(methylsulfonyl)benzonitrile | C-F amination | wikipedia.orgorgsyn.org |

| This compound | NaOH, heat (SNAr) | 3-Hydroxy-4-(methylsulfonyl)benzonitrile | C-F hydroxylation | libretexts.orggoogle.com |

| 3-Fluoro-4-(methylthio)benzonitrile | H₂O₂ or mCPBA | This compound | Thioether oxidation | nih.govorganic-chemistry.org |

| 4-Amino-3-hydroxybenzonitrile | Various (multi-step synthesis) | 4-Amino-3-hydroxybenzonitrile | Building block for analogues | google.com |

The displacement of the activated fluorine atom via nucleophilic aromatic substitution is a key strategy. For example, reaction with ammonia or amines can yield 3-amino derivatives, chemicalbook.comsigmaaldrich.com while reaction with hydroxide (B78521) can produce 3-hydroxy analogues. bldpharm.com The nitrile group can also be a site for transformation, for instance, hydrolysis to a carboxylic acid or reduction to an aminomethyl group. The generation of diverse analogues often involves multi-step synthetic sequences starting from different precursors, as seen in the preparation of related substituted benzonitriles. mdpi.comsigmaaldrich.comnih.gov

Applications of 3 Fluoro 4 Methylsulfonyl Benzonitrile in Advanced Chemical Research

As a Core Building Block in Organic Synthesis

The strategic placement of three distinct functional groups on the benzene (B151609) ring makes 3-Fluoro-4-(methylsulfonyl)benzonitrile a versatile building block. Aryl nitriles are a crucial class of compounds in organic chemistry, serving as precursors to a wide array of other functional groups including acids, esters, amides, and amines. researchgate.net The presence of the fluoro and methylsulfonyl groups provides additional handles for synthetic modification and influences the electronic properties of the aromatic ring, guiding the course of chemical reactions.

The structure of this compound is integral to the synthesis of elaborate, polyfunctional molecules. Its utility is prominently demonstrated in its role as a key intermediate or structural motif in the creation of advanced pharmaceutical agents. For instance, the core structure is a component of sophisticated molecules designed as specific enzyme inhibitors. The synthesis of these complex products often involves multi-step sequences where the benzonitrile (B105546) derivative is introduced to build a significant portion of the final molecular architecture. The journey from a relatively simple starting material like ortho-fluoro benzotrifluoride (B45747) through nitration, reduction, and other reactions to form functionalized benzonitriles highlights the step-by-step assembly process used to create these complex structures. google.com

The sulfonylbenzonitrile moiety is also employed in the construction of heterocyclic systems, which are core structures in many biologically active compounds. Research into negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) led to the development of a lead compound featuring a 4-phenyl-3-aryl-sulfoquinoline structure. nih.gov In this work, a sulfonylbenzonitrile group was attached to a quinoline (B57606) core, demonstrating the successful integration of this building block into a complex heterocyclic framework for the development of potential treatments for psychiatric conditions. nih.gov

Role in Medicinal Chemistry Research and Drug Discovery Processes (Excluding Clinical Data)

In medicinal chemistry, the focus is on discovering and developing new therapeutic agents. This compound and its structural motifs are significant in this process, not as final drugs, but as key pieces in the design and synthesis of potential drug candidates.

A "scaffold" is a core molecular structure upon which a series of derivatives is built for testing. The this compound framework serves as a valuable scaffold in drug discovery. Its rigid structure and defined electronic properties provide a solid foundation for designing molecules that can fit into the specific binding pockets of protein targets. nih.gov This structure-based drug design (SBDD) approach was instrumental in the discovery of inhibitors for Hypoxia-Inducible Factor 2α (HIF-2α). nih.gov The benzonitrile portion of the molecule is often used to anchor the potential drug within its target, while modifications to other parts of the scaffold allow for the optimization of binding affinity and other properties.

One of the most prominent applications of this chemical's structural features is in the synthesis of potent and selective HIF-2α inhibitors. nih.govresearchgate.net HIF-2α is a key oncogenic driver in certain cancers, such as clear cell renal cell carcinoma (ccRCC). nih.govresearchgate.net The small-molecule inhibitor Belzutifan (also known as PT2977 or MK-6482) was developed to disrupt the function of HIF-2α. nih.gov The synthesis of Belzutifan and its precursors, like PT2385, relies on intermediates that contain the critical fluorinated benzonitrile structure. nih.govnih.govacs.org This part of the molecule is crucial for its mechanism of action, which involves binding to a hydrophobic pocket in the PAS-B domain of the HIF-2α protein, ultimately preventing its dimerization with its partner protein ARNT and inhibiting its cancer-driving activity. acs.org

Table 1: Key Bioactive Molecules Incorporating the Fluoro-Sulfonyl-Benzonitrile Motif

| Compound Name | Target | Significance in Research |

|---|---|---|

| PT2385 | Hypoxia-Inducible Factor 2α (HIF-2α) | A first-in-class, potent, and selective HIF-2α antagonist that established proof of concept for this therapeutic strategy. nih.govresearchgate.net |

| Belzutifan (PT2977) | Hypoxia-Inducible Factor 2α (HIF-2α) | A second-generation HIF-2α inhibitor with increased potency and an improved pharmacokinetic profile, developed from PT2385. researchgate.netacs.org |

| 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile | Metabotropic Glutamate Receptor 5 (mGluR5) | A novel, non-acetylenic negative allosteric modulator (NAM) advanced as a clinical candidate for psychiatric conditions. nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how changes in a molecule's structure affect its biological activity. researchgate.net The this compound scaffold has been central to such investigations. In the development of HIF-2α inhibitors, researchers systematically modified the lead compounds to understand the contribution of each part of the molecule. nih.govacs.org

A key finding from these SAR studies was the remarkable impact of fluorination. The addition of fluorine atoms near the critical hydroxyl group in the indanol series of compounds led to a 10- to 20-fold enhancement of cellular potency. acs.org Theoretical studies suggested this was due to intramolecular electrostatic interactions between the fluorine and the hydroxyl group (C–F···H–O), which reduces the energetic penalty of removing the molecule from its solvated state to bind to the protein target. acs.org Similarly, SAR studies on antagonists for the TRPV1 receptor, implicated in pain, investigated a series of 2-substituted 4-(trifluoromethyl)benzyl analogs, demonstrating that phenyl C-region derivatives had better antagonism than similar pyridine-based structures. nih.govnih.gov These studies underscore the importance of systematic, rational design in optimizing the properties of potential drug molecules.

Impact on Physicochemical Properties for Drug Design

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The specific functional groups of this compound are known to significantly influence these properties.

Modulating Metabolic Stability, Solubility, and Binding Affinity

The methylsulfonyl group, being a strong electron-withdrawing group and a hydrogen bond acceptor, can modulate a molecule's solubility and its ability to interact with biological targets. The sulfonyl group can improve aqueous solubility and can form strong hydrogen bonds with protein residues, thereby enhancing binding affinity.

| Property | Value |

| Molecular Weight | 361.34 g/mol |

| Topological Polar Surface Area (TPSA) | 104.46 Ų |

| LogP | 2.51 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

This data is for a related, more complex molecule and is for illustrative purposes.

Design of Ligands for Protein Targets (Theoretical Interactions)

While specific theoretical studies on the interaction of this compound with protein targets are not extensively documented in public literature, the functional groups present in the molecule suggest several potential binding interactions that are crucial in rational drug design.

The fluorine atom can engage in favorable orthogonal multipolar interactions with backbone amides or other electron-deficient regions of a protein's binding pocket. The methylsulfonyl group is a potent hydrogen bond acceptor and can form strong interactions with hydrogen bond donors like arginine, lysine, or asparagine residues. The nitrile group can also act as a hydrogen bond acceptor.

Potential Contributions to Materials Science Research

The unique electronic properties of this compound also suggest its potential utility in the field of materials science.

The nitrile group of this compound can be a versatile functional handle for polymerization reactions. For instance, it can undergo cyclotrimerization to form triazine-based polymers, which are known for their high thermal stability and chemical resistance. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for incorporation into polyesters, polyamides, or other polymer backbones. The presence of the fluoro and methylsulfonyl groups would be expected to impart unique properties, such as increased thermal stability, flame retardancy, and specific dielectric properties, to the resulting polymers. A related compound, 3-Fluoro-4-methylbenzonitrile (B68015), is recognized as a chemical building block, highlighting the utility of this class of compounds in synthesis. sigmaaldrich.com

The electron-withdrawing nature of the nitrile, fluoro, and methylsulfonyl groups results in a highly polarized aromatic ring. This charge distribution can lead to a significant molecular dipole moment, which is a desirable characteristic for materials used in optoelectronics, such as nonlinear optical (NLO) materials. While specific data for this compound is not available, related fluorinated and nitrated aromatic compounds are known to exhibit interesting optoelectronic properties. The potential for this compound to be used in the synthesis of liquid crystals or as a component in organic light-emitting diodes (OLEDs) warrants further investigation. The application of a similar compound, 3-Fluoro-4-(trifluoromethyl)benzonitrile, in materials science has been noted. chemimpex.com

Intermediacy in Agrochemical and Specialty Chemical Synthesis

A significant application of functionalized benzonitriles is their use as intermediates in the synthesis of more complex molecules, particularly in the agrochemical and specialty chemical industries. The combination of the fluoro, methylsulfonyl, and nitrile groups in this compound makes it a valuable precursor for the synthesis of a wide range of target molecules.

For example, the related compound 3-fluoro-4-methylbenzonitrile is a known intermediate in the production of pesticides. google.comguidechem.com Fluorine-containing pesticides are often characterized by high selectivity, high activity, and low toxicity. google.com Similarly, 3-fluoro-4-trifluoromethyl benzonitrile is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comgoogle.com

The synthetic versatility of the nitrile group, which can be converted into amines, amides, carboxylic acids, or tetrazoles, combined with the directing effects of the fluoro and methylsulfonyl groups in further aromatic substitution reactions, positions this compound as a strategic building block for the creation of new active ingredients in these fields.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)

Spectroscopy is the cornerstone of molecular structure elucidation. While basic techniques confirm the presence of a compound, advanced methods are required to understand its subtle and complex properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei like ¹H, ¹³C, and ¹⁹F. While standard one-dimensional (1D) NMR is used for basic structural confirmation, advanced two-dimensional (2D) NMR techniques are employed to gain deeper insights. For 3-Fluoro-4-(methylsulfonyl)benzonitrile, these would include:

Correlation Spectroscopy (COSY): To establish proton-proton (¹H-¹H) coupling networks within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms, definitively assigning the signals for the aromatic C-H groups.

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range couplings (2-4 bonds), which is crucial for confirming the connectivity between the aromatic ring, the cyano group, the fluorine atom, and the methylsulfonyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): To investigate through-space interactions, which can provide information on the molecule's preferred conformation, particularly the orientation of the methylsulfonyl group relative to the aromatic ring.

Variable-temperature (VT) NMR studies could also be conducted to investigate the rotational barrier around the C-S bond of the methylsulfonyl group, revealing the molecule's conformational dynamics in solution. While specific experimental data for this compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar substituted benzonitriles. rsc.orgorganicchemistrydata.org

Interactive Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| H-2 | 7.9 - 8.1 (dd) | 115 - 117 (d) | C-4, C-6, C≡N |

| H-5 | 8.1 - 8.3 (dd) | 130 - 132 (d) | C-1, C-3, C-4 |

| H-6 | 7.8 - 8.0 (ddd) | 134 - 136 (d) | C-2, C-4, C≡N |

| -SO₂CH₃ | 3.2 - 3.4 (s) | 43 - 45 (q) | C-4 |

| C-1 (C-CN) | - | 110 - 112 (d) | H-2, H-6 |

| C-3 (C-F) | - | 160 - 163 (d, ¹JCF) | H-2, H-5 |

| C-4 (C-SO₂) | - | 140 - 142 (d) | H-5, H-6, -SO₂CH₃ |

| C≡N | - | 116 - 118 (s) | H-2, H-6 |

Predicted values are based on established substituent effects on benzonitrile (B105546) derivatives. Coupling patterns: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). dd (doublet of doublets).

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), allowing for the determination of a molecule's elemental formula. rsc.org This technique is invaluable during synthesis for monitoring reaction progress and identifying key intermediates or byproducts.

In the synthesis of this compound, for instance, from a precursor like 3-fluoro-4-mercaptobenzonitrile (B173716), HRMS can be used to track the disappearance of the starting material and the appearance of the oxidized product. The exact mass of the product serves as an unambiguous confirmation of its formation. Techniques like Parallel Reaction Monitoring (PRM), performed on quadrupole-Orbitrap or quadrupole-TOF instruments, combine precursor ion isolation with high-resolution fragment analysis, offering high specificity and sensitivity for targeted quantification and structural confirmation. organicchemistrydata.orgmdpi.comnih.gov

Interactive Table 2: Expected HRMS Data for Reaction Monitoring

| Compound | Chemical Formula | Calculated Monoisotopic Mass (Da) |

| 3-Fluoro-4-mercaptobenzonitrile (Starting Material) | C₇H₄FNS | 153.0075 |

| 3-Fluoro-4-(methylthio)benzonitrile (Intermediate) | C₈H₆FNS | 167.0232 |

| This compound (Product) | C₈H₆FNO₂S | 199.0127 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. masterorganicchemistry.comyoutube.com The combination of both provides a more complete picture of the molecule's functional groups. For this compound, these techniques are used to confirm the presence of its key structural motifs. researchgate.net

Infrared (IR) Spectroscopy: Strong IR absorptions are expected for polar bonds. The intense stretching vibrations of the nitrile (C≡N) and the sulfonyl (S=O) groups are particularly characteristic.

Raman Spectroscopy: This technique is more sensitive to symmetric vibrations and bonds with low polarity. It is especially useful for observing the aromatic ring vibrations and the C-S bond.

Theoretical calculations using Density Functional Theory (DFT) are often paired with experimental spectra to assign the observed vibrational modes accurately. researchgate.net

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | Weak-Med |

| Nitrile (C≡N) | Stretching | 2240 - 2220 | 2240 - 2220 | Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | 1600 - 1450 | Medium |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350 - 1300 | 1350 - 1300 | Strong |

| Sulfonyl (S=O) | Symmetric Stretching | 1160 - 1120 | 1160 - 1120 | Strong |

| Carbon-Fluorine (C-F) | Stretching | 1250 - 1120 | Weak | Strong |

| Carbon-Sulfur (C-S) | Stretching | 800 - 600 | 800 - 600 | Medium |

Data based on typical frequency ranges for the specified functional groups. mdpi.commasterorganicchemistry.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions. For this compound, the aromatic ring is the principal chromophore. The electron-withdrawing nature of both the cyano (-CN) and methylsulfonyl (-SO₂CH₃) groups influences the energy of these transitions. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to the π→π* transitions of the substituted benzene (B151609) ring. Analysis of the absorption maxima (λ_max) and molar absorptivity (ε) provides insight into the molecule's electronic structure. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the purity of a non-volatile organic compound. mdpi.com A reverse-phase HPLC (RP-HPLC) method is typically developed for molecules like this compound. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

This technique is crucial for:

Reaction Progress Monitoring: Aliquots can be taken from a reaction mixture to quickly determine the ratio of starting material to product.

Impurity Profiling: HPLC can separate the final product from structurally similar impurities that may be difficult to detect by other means. mdpi.comgoogle.com By quantifying the area of all peaks in the chromatogram, the purity of the compound can be determined as a percentage (e.g., >99.5%).

Method development involves optimizing the mobile phase composition, flow rate, and detection wavelength (typically set at an absorption maximum from the UV-Vis spectrum) to achieve optimal separation of all components.

Interactive Table 4: Hypothetical RP-HPLC Data for Impurity Profiling

| Compound | Expected Retention Time (min) | Rationale for Elution Order |

| 3-Fluoro-4-aminobenzonitrile (Potential Precursor) | 2.5 | More polar due to the amino group, leading to earlier elution. |

| 3-Fluoro-4-hydroxybenzonitrile (Potential Impurity) | 3.1 | Polar hydroxyl group decreases retention. |

| This compound | 5.8 | Target compound with moderate polarity. |

| 3-Fluoro-4-bromobenzonitrile (Potential Precursor) | 7.2 | Less polar than the sulfone product, leading to longer retention. |

Retention times are hypothetical and depend on specific HPLC conditions (column, mobile phase, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

In the synthesis of this compound, the identification and quantification of volatile byproducts are essential for ensuring the purity of the final compound. GC-MS is a powerful and widely used analytical technique for this purpose, as it combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. This is particularly crucial in pharmaceutical development, where even trace amounts of impurities can impact the safety and efficacy of an active pharmaceutical ingredient (API).

The GC-MS process involves injecting a vaporized sample into a long, thin capillary column. An inert carrier gas (such as helium or nitrogen) pushes the sample through the column, which is coated with a stationary phase. The separation of the mixture's components is achieved based on their differing volatilities and affinities for the stationary phase; more volatile compounds or those with weaker interactions travel through the column faster. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

While specific GC-MS analysis data for the production of this compound is not publicly detailed, one can anticipate the types of volatile byproducts that might be detected based on common synthetic pathways. A plausible synthesis could involve the nucleophilic aromatic substitution of 3,4-difluorobenzonitrile (B1296988) with a methylthiolate source, followed by oxidation of the resulting thioether to the sulfone. Potential volatile byproducts from such a process could include residual solvents (e.g., Dimethylformamide, Dichloromethane), unreacted starting materials (e.g., 3,4-difluorobenzonitrile), or byproducts from side reactions.

Hypothetical Volatile Byproducts in the Synthesis of this compound

The following table illustrates the types of volatile compounds that could hypothetically be identified by GC-MS during the analysis of a crude sample of this compound. The retention time and characteristic mass fragments are illustrative.

| Potential Volatile Byproduct | Chemical Formula | Rationale for Presence | Hypothetical Retention Time (min) | Hypothetical Characteristic Mass Fragments (m/z) |

| Dichloromethane | CH₂Cl₂ | Common reaction or extraction solvent | 2.5 | 84, 86, 49 |

| 3,4-Difluorobenzonitrile | C₇H₃F₂N | Unreacted starting material | 8.2 | 139, 112, 93 |

| 3-Fluoro-4-(methylthio)benzonitrile | C₈H₆FNS | Intermediate before oxidation step | 12.7 | 167, 152, 125 |

| Dimethyl Disulfide | C₂H₆S₂ | Byproduct from methylthiolate reagent | 4.1 | 94, 79, 45 |

This systematic approach to impurity profiling ensures a deep understanding of the reaction chemistry and aids in the optimization of purification processes to yield high-purity this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a crystalline solid. This technique provides a three-dimensional map of the electron density within a crystal, from which the exact positions of atoms, their chemical bonds, and their arrangement in the crystal lattice can be elucidated. Such information is fundamental to understanding the physicochemical properties of a compound, including its melting point, solubility, and polymorphism, which are critical aspects in fields like drug development and materials science.

The process begins with growing a high-quality single crystal of the substance, which is often the most challenging step. This crystal, typically less than a millimeter in any dimension, is then mounted on a goniometer and exposed to a focused beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of spots of varying intensities, which is recorded by a detector. The angles and intensities of these diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

By analyzing this diffraction pattern, crystallographers can determine the unit cell dimensions—the fundamental repeating block of the crystal—and the symmetry of the crystal, known as its space group. Further computational processing of the intensity data yields a three-dimensional electron density map, into which the known atoms of the molecule are fitted. This model is then refined to achieve the best possible agreement with the experimental data, resulting in precise measurements of bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystallographic analysis would reveal the planarity of the benzene ring, the orientation of the nitrile and methylsulfonyl substituents relative to the ring, and the specific bond lengths and angles. It would also detail the intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern how the molecules pack together in the solid state. While a specific crystal structure for this compound is not available in the public domain, the table below illustrates the type of data that a crystallographic study would provide.

Illustrative Crystallographic Data Table for a Molecular Crystal

| Parameter | Description | Illustrative Value |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The set of symmetry operations describing the unit cell. | P2₁2₁2₁ |

| a (Å) | Unit cell dimension along the x-axis. | 6.20 |

| b (Å) | Unit cell dimension along the y-axis. | 8.80 |

| c (Å) | Unit cell dimension along the z-axis. | 20.50 |

| α (°) | Angle between b and c axes. | 90 |

| β (°) | Angle between a and c axes. | 90 |

| γ (°) | Angle between a and b axes. | 90 |

| V (ų) | Volume of the unit cell. | 1120.5 |

| Z | Number of molecules per unit cell. | 4 |

| D_calc (g/cm³) | Calculated density of the crystal. | 1.55 |

| Bond Length (C-S) (Å) | The distance between the Carbon and Sulfur atoms. | 1.77 |

| Bond Angle (O-S-O) (°) | The angle formed by the two Oxygen and the Sulfur atoms. | 118.5 |

This structural information is invaluable for computational modeling, understanding structure-activity relationships (SAR), and for intellectual property purposes.

Computational and Theoretical Studies of 3 Fluoro 4 Methylsulfonyl Benzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. orientjchem.org A smaller energy gap generally implies higher reactivity and lower stability.

These energies are standard outputs of DFT calculations and are used to derive global reactivity descriptors. For instance, in a study on the related molecule 3-fluoro-4-methylbenzonitrile (B68015), DFT calculations were used to determine the HOMO and LUMO energies, offering insights into its intermolecular interactions. orientjchem.org For 3-Fluoro-4-(methylsulfonyl)benzonitrile, while specific values are not found in the searched literature, a representative data table for such an analysis is shown below.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Band Gap (ΔE) | Energy difference between LUMO and HOMO | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, typically color-coded to show different charge regions. wolfram.com Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas denote regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential. uni-muenchen.dewolfram.com

MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. nih.gov For fluorinated and sulfonyl-containing aromatic compounds, the MEP map would reveal the influence of the strongly electronegative fluorine atom and the electron-withdrawing sulfonyl group on the charge distribution across the benzene (B151609) ring and nitrile group. Although MEP analyses have been conducted on many related benzonitrile (B105546) derivatives, researchgate.netscholarsresearchlibrary.com a specific MEP map for this compound has not been found in the reviewed literature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is instrumental in understanding charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. orientjchem.orgpnrjournal.com

The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability and reactivity. pnrjournal.com For example, NBO analysis was performed on 3-fluoro-4-methylbenzonitrile to study the interactions between its filled and vacant orbitals. orientjchem.org A similar analysis for this compound would elucidate the specific intramolecular charge-transfer pathways involving the fluoro, methylsulfonyl, and nitrile substituents, but such specific data is not available in existing literature.

Molecules with large dipole moments and significant charge transfer characteristics may exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to predict the NLO behavior of compounds by calculating properties such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). scholarsresearchlibrary.com

A large hyperpolarizability value suggests that the material can efficiently alter the properties of light passing through it, making it a candidate for NLO applications. researchgate.net Studies on similar molecules, such as (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines and 3-fluoro-4-methylbenzonitrile, have shown that DFT calculations can effectively predict their NLO potential. orientjchem.orgscholarsresearchlibrary.com While this compound, with its electron-donating and -withdrawing groups, is a candidate for NLO activity, specific calculated values for its NLO properties are not present in the searched scientific literature.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| μ | Dipole Moment | Data not available |

| αtotal | Total Polarizability | Data not available |

| βtotal | First-Order Hyperpolarizability | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a crucial tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and most importantly, the transition states that connect reactants to products. This provides a deep understanding of reaction pathways, selectivity, and kinetics that can be difficult to obtain through experimental means alone.

The transition state (TS) is the highest energy point along the lowest energy path of a reaction. Its structure and energy (the activation energy) determine the rate of the reaction. DFT calculations are widely used to locate and characterize transition state geometries and their corresponding vibrational frequencies. A key feature of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

For related classes of compounds, such as arenesulfonyl chlorides, DFT studies have been used to distinguish between different possible mechanisms, like a synchronous SN2 substitution versus a stepwise addition-elimination pathway, by locating the relevant transition states and intermediates. mdpi.com A computational study of reactions involving this compound would similarly involve optimizing the geometries of reactants, products, and potential transition states. However, specific computational studies on the reaction mechanisms and transition states for this particular compound were not identified in the surveyed literature.

Energetic Profiles of Key Transformations

The study of energetic profiles is fundamental to understanding the reactivity and stability of a chemical compound during a reaction. This analysis involves mapping the energy of the system as it progresses from reactants to products through a transition state. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these profiles.

For a molecule like this compound, key transformations could include nucleophilic aromatic substitution or reactions involving the nitrile or methylsulfonyl groups. The energetic profile for such a transformation would be calculated by:

Optimizing Geometries: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Locating Transition States: The transition state, which represents the highest energy point along the reaction coordinate, is located and its structure is optimized.

Calculating Frequencies: Vibrational frequency calculations are performed to confirm that reactants, products, and intermediates are true minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Although specific energetic profile data for this compound is not present in the surveyed literature, studies on similar molecules like 3-chloro-4-fluoro benzonitrile have utilized DFT and ab initio Hartree-Fock (HF) methods to calculate optimized geometries and thermodynamic functions, which are foundational steps for determining energetic profiles. tandfonline.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential tools for predicting molecular properties and interactions, thereby guiding drug discovery and materials science research.

The process typically involves:

Potential Energy Surface (PES) Scan: The potential energy of the molecule is calculated as a function of the torsion angles around the key rotatable bonds. This helps identify energy minima (stable conformers) and maxima (transition states between conformers).

Molecular Dynamics (MD) Simulations: An MD simulation would model the atomic movements of the molecule over time, providing insight into its flexibility and the dynamic equilibrium between different conformations under specific conditions (e.g., in a solvent).

While a dedicated conformational analysis study for this compound was not found, this type of analysis is a standard prerequisite for more advanced computational studies like molecular docking and QSAR.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target to form a stable complex. This method is crucial in structure-based drug design for predicting binding affinity and understanding the molecular basis of interaction.

The process involves:

Preparation: Obtaining the 3D structures of both the ligand and the target protein (often from a database like the Protein Data Bank).

Docking Simulation: Using a docking program (e.g., AutoDock Vina) to explore numerous possible binding poses of the ligand within the protein's active site.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity (often expressed in kcal/mol). The best-ranked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds.

Although no docking studies featuring this compound were identified, research on similar fluorinated compounds has demonstrated their potential as inhibitors of various protein targets, such as kinases. For instance, studies on fluorinated thiazolidin-4-one derivatives docked against C-Kit Tyrosine Kinase (PDB ID: 1T46) have shown that fluorine-containing moieties can contribute to favorable binding interactions. The binding affinities for these related compounds ranged from -7.7 to -9.2 kcal/mol.

Table 1: Example of Molecular Docking Data for Structurally Related Compounds (Note: This data is for illustrative purposes from a study on fluorinated thiazolidin-4-one derivatives against Tyrosine Kinase 1T46 and does not include the subject compound.)

| Compound Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Compound 13 | -9.2 | LYS623, CYS673, ASP810 |

| Compound 19 | -9.1 | LYS623, THR670, CYS809 |

| Compound 10 | -8.6 | LYS623, GLY676 |

| Compound 17 | -8.4 | LYS623, ASP810 |

Data sourced from a study on related fluorinated compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The goal is to develop a model that can predict the activity of new, unsynthesized compounds.

A QSAR study involves:

Data Set Collection: Assembling a series of compounds with known biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), and topological indices (e.g., molecular connectivity).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that correlates the descriptors with the biological activity.

Validation: Rigorously testing the model's statistical significance and predictive power using internal and external validation techniques.

No QSAR studies specifically including this compound were found. However, a relevant QSAR study was conducted on a series of 2-arylsulfonyl-6-substituted benzonitriles as HIV-1 reverse transcriptase inhibitors. This study successfully developed a model that rationalized how different substituents on the benzonitrile scaffold affected antiviral activity. The model highlighted the importance of the 2-arylsulfonyl-6-aminobenzonitrile scaffold for potent activity.

Table 2: Example of a QSAR Model Equation for a Related Compound Series (Note: This data is from a study on 2-arylsulfonyl-6-substituted benzonitriles and is for illustrative purposes.)

| QSAR Model Equation | pIC₅₀ = 0.55(±0.15)π - 0.76(±0.24)IBr + 0.58(±0.17)IX + 4.98(±0.21) |

| Statistical Parameters | |

| n (Number of Compounds) | 58 |

| r² (Coefficient of Determination) | 0.82 |

| q² (Cross-validated r²) | 0.74 |

| F-statistic | 33.79 |

| Descriptor Definitions | |

| π | Hansch lipophilicity constant |

| IBr | Indicator variable for a bromine substituent at a specific position |

| IX | Indicator variable for a specific structural feature (X) |

Data and model structure sourced from a study on 2-arylsulfonyl-6-substituted benzonitriles.

Review of Patent Literature and Industrial Research Insights

Exploration of Novel Applications Claimed in Patent Disclosures

There are no patent disclosures that explicitly claim novel applications for 3-Fluoro-4-(methylsulfonyl)benzonitrile. Research into related molecules suggests that benzonitrile (B105546) derivatives containing fluoro and sulfonyl groups are often investigated as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The combination of the polar cyano group, the electron-withdrawing sulfone, and the metabolically stable fluorine atom makes this structural motif of interest in medicinal chemistry. For example, structurally related phenylsulfonyl compounds have been investigated for their antiandrogen activity. google.com However, without specific patent claims, any potential application for this compound remains speculative.

Intellectual Property Landscape and Research Trends

The intellectual property landscape for this compound appears to be undeveloped, with no specific patents found that claim the compound itself, its synthesis, or its use. The research trends for related compounds, such as 3-fluoro-4-trifluoromethylbenzonitrile , indicate a focus on their role as key intermediates for pharmacologically active molecules. google.com The development of cost-effective and scalable synthetic routes for such intermediates is a common theme in the patent literature, suggesting that if a valuable application for this compound were discovered, subsequent patent filings would likely focus on optimizing its production. google.com The current absence of such patents suggests that the compound is not currently a major focus of industrial research and development.

Industrial Scale-Up Considerations and Process Chemistry from Patent Information

Given the lack of specific patent information for this compound, any discussion of industrial scale-up must be inferred from processes developed for analogous compounds. For the production of related fluorinated benzonitriles, patents often emphasize the need for low-cost, readily available starting materials and simple, high-yield reaction steps suitable for large-scale production. google.com

Key considerations for the industrial synthesis of a compound like this compound would include:

Raw Material Sourcing: The availability and cost of the key starting materials, such as a suitably substituted fluorobenzonitrile or fluorothiophenol derivative.

Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and reaction time to maximize yield and purity while ensuring operational safety. For example, patent CN109400500B, concerning the preparation of 3-fluoro-4-methylbenzonitrile (B68015), details specific solvents and temperature ranges (120-180 °C) for its decarbonylation step to ensure suitability for industrial production. google.com

Process Safety: Handling of potentially hazardous reagents, such as oxidizing agents or high-pressure reactions, would be a critical consideration.

Purification: Development of an efficient and scalable purification method, such as crystallization or distillation, to achieve the desired product purity. The patent for 3-fluoro-4-methylbenzonitrile describes a purification process involving steam distillation followed by crystallization from n-heptane. google.com

These considerations are standard in process chemistry, but their specific application to this compound has not been detailed in any located patents.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies